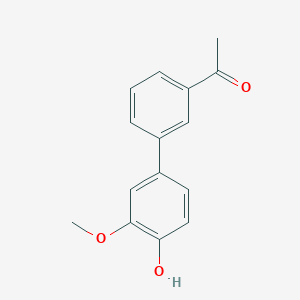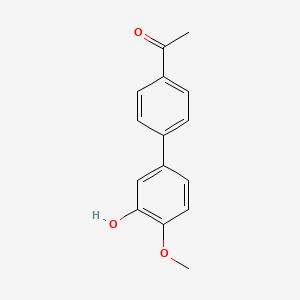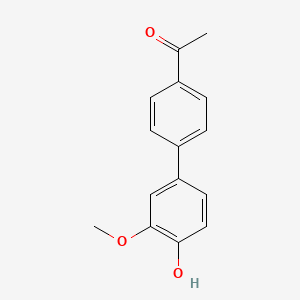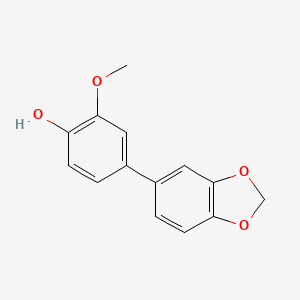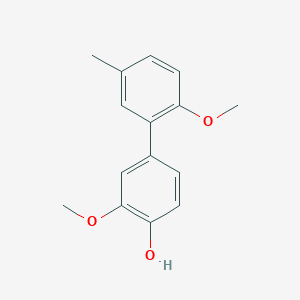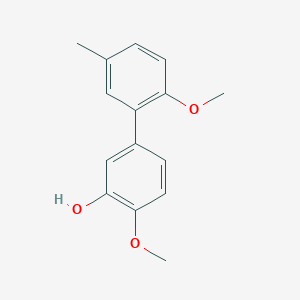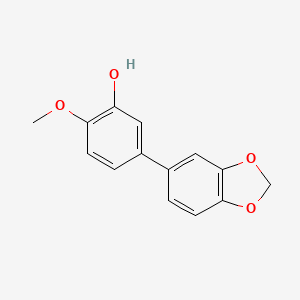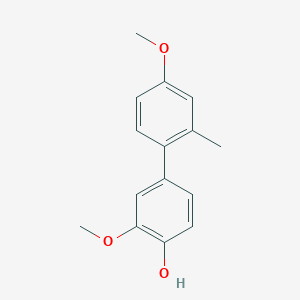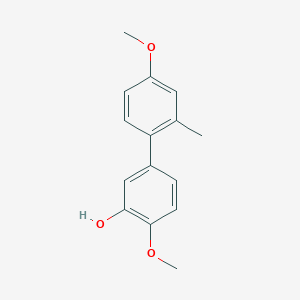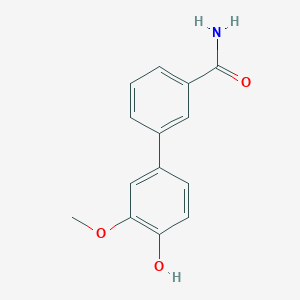
4-(3-Aminocarbonylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminocarbonylphenyl)-2-methoxyphenol, 95% is a chemical compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. Its chemical name is 4-(3-Aminocarbonylphenyl)-2-methoxyphenol, 95%, and it is also commonly referred to as 4-ACP-2-MP. It is a white, crystalline solid that is soluble in water and alcohol. 4-ACP-2-MP is known to have a number of biochemical and physiological effects when applied in laboratory experiments.
Applications De Recherche Scientifique
4-ACP-2-MP has a number of scientific research applications. It is used in the study of enzyme inhibition, as it can act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used in the study of inflammation, as it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 4-ACP-2-MP has been used in the study of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Mécanisme D'action
4-ACP-2-MP has been shown to act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme that is involved in the production of pro-inflammatory cytokines and chemokines, while 5-LOX is an enzyme that is involved in the production of leukotrienes, which are pro-inflammatory molecules. By inhibiting these enzymes, 4-ACP-2-MP is able to reduce the production of pro-inflammatory molecules and thus reduce inflammation.
Biochemical and Physiological Effects
4-ACP-2-MP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the production of leukotrienes, which are pro-inflammatory molecules. Additionally, 4-ACP-2-MP has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-ACP-2-MP has a number of advantages for use in lab experiments. It is easy to synthesize and purify, and it is soluble in water and alcohol. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It is relatively expensive, and it can be toxic in high concentrations.
Orientations Futures
There are a number of potential future directions for the use of 4-ACP-2-MP in scientific research. It could be used to study the effects of inflammation on other diseases, such as cardiovascular disease and diabetes. Additionally, it could be used to study the effects of inflammation on the development and progression of cancer. It could also be used to study the effects of inflammation on the immune system, as well as the effects of inflammation on the brain. Finally, it could be used to study the effects of inflammation on aging and age-related diseases.
Méthodes De Synthèse
4-ACP-2-MP is synthesized by a two-step process, starting with the reaction of 3-aminocarbonylphenyl-2-methoxybenzoic acid and p-toluenesulfonic acid in aqueous acetic acid. This is followed by the reaction of the product with 2-chloroethanol in the presence of potassium carbonate. The product is isolated and purified by recrystallization, and the purity is determined by HPLC.
Propriétés
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-10(5-6-12(13)16)9-3-2-4-11(7-9)14(15)17/h2-8,16H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRQOKSQPOGEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685551 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-92-9 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






